Ptelatoside A
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Overview
Description
Ptelatoside A is a phenolic glycoside compound isolated from the bracken fern, Pteridium aquilinum var. latiusculum. . This compound is notable for its unique structure, which includes a phenolic moiety attached to a glycosyl unit. This compound has garnered interest due to its potential biological activities and its presence in plants known for their diverse secondary metabolites.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ptelatoside A involves the glycosylation of p-hydroxystyrene derivatives. The process typically starts with the preparation of p-hydroxystyrene, which is then subjected to glycosylation reactions using glycosyl donors under acidic or enzymatic conditions . The reaction conditions often include the use of catalysts such as Lewis acids or glycosyltransferases to facilitate the formation of the glycosidic bond.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the challenges associated with its synthesis. advancements in biotechnological methods, such as the use of genetically modified plant cell cultures, have shown promise in producing phenolic glycosides like this compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions: Ptelatoside A undergoes various chemical reactions, including:
Oxidation: The phenolic moiety can be oxidized to form quinones or other oxidized derivatives.
Reduction: The double bond in the ethenyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups in the glycosyl unit can participate in substitution reactions to form different glycosides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Glycosyl donors and Lewis acids or glycosyltransferases for glycosylation reactions.
Major Products:
Oxidation Products: Quinones and other oxidized phenolic derivatives.
Reduction Products: Saturated glycosides.
Substitution Products: Various glycosides depending on the glycosyl donor used.
Scientific Research Applications
Ptelatoside A has several scientific research applications, including:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of phenolic glycosides.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Mechanism of Action
The mechanism of action of Ptelatoside A is not fully understood, but it is believed to involve interactions with cellular enzymes and receptors due to its phenolic and glycosidic structure. The phenolic moiety may participate in redox reactions, while the glycosyl unit could influence the compound’s solubility and bioavailability . Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Ptelatoside A is similar to other phenolic glycosides such as:
Ptelatoside B: Another glycoside isolated from the same plant, differing in the glycosyl unit attached to the phenolic moiety.
4-Vinylphenol β-primeveroside: A related compound produced through biotechnological methods, sharing a similar phenolic structure.
Uniqueness: this compound is unique due to its specific glycosylation pattern and the presence of an ethenyl group in the phenolic moiety. This structural uniqueness contributes to its distinct chemical and biological properties .
Properties
CAS No. |
90899-20-0 |
---|---|
Molecular Formula |
C19H26O10 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(4-ethenylphenoxy)-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C19H26O10/c1-2-9-3-5-10(6-4-9)28-19-17(25)15(23)14(22)12(29-19)8-27-18-16(24)13(21)11(20)7-26-18/h2-6,11-25H,1,7-8H2/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1 |
InChI Key |
DZMYOBBWRZTUTA-BMVMOQKNSA-N |
SMILES |
C=CC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O |
Isomeric SMILES |
C=CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O |
Canonical SMILES |
C=CC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O |
melting_point |
183-185°C |
physical_description |
Solid |
Synonyms |
ptelatoside A |
Origin of Product |
United States |
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